B220 (CD45R) Expression: A Definitive Guide to Pro-B and Mature B Cell Differentiation
B220 (CD45R) Expression: A Definitive Guide to Pro-B and Mature B Cell Differentiation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
B220, an isoform of the CD45 protein, is a cornerstone marker in murine immunology for the identification and characterization of B lymphocytes.[1] Its expression is dynamically regulated throughout B cell development, serving as a critical indicator of maturation and functional status. This technical guide provides a comprehensive overview of B220 expression on pro-B cells versus mature B cells, detailing the quantitative differences, the underlying molecular mechanisms, and the experimental protocols necessary for accurate assessment. Understanding the nuances of B220 expression is paramount for research in B cell biology, immunology, and the development of novel therapeutics targeting B cell-mediated diseases.
Comparative Analysis of B220 Expression
The expression of B220 undergoes a significant upregulation as B cells transition from the pro-B cell stage in the bone marrow to mature B cells in the periphery. While precise Mean Fluorescence Intensity (MFI) can vary between experiments and cytometer settings, a consistent qualitative and quantitative difference is observed.
| Cell Type | Location | Other Key Markers | B220 (CD45R) Expression Level |
| Pro-B Cell | Bone Marrow | CD19+, c-Kit+, CD43+, IgM- | Low to Intermediate |
| Mature B Cell | Spleen, Lymph Nodes | CD19+, IgM+, IgD+, CD21/35+, CD23+ | High |
This differential expression is a reliable method to distinguish these two critical stages of B cell development. Pro-B cells, the committed B lineage precursors, express lower levels of B220, often denoted as B220lo/+[2][3]. In contrast, mature, recirculating B cells that have completed their development in the bone marrow and spleen exhibit high levels of B220, referred to as B220hi[3][4].
Experimental Protocols
Accurate analysis of B220 expression requires meticulous experimental design and execution. The following protocols provide a framework for the isolation and flow cytometric analysis of murine pro-B and mature B cells.
Isolation of Pro-B Cells from Mouse Bone Marrow
Objective: To enrich for a population of pro-B cells (B220+CD43+IgM-).
Materials:
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C57BL/6 mouse (6-8 weeks old)
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70% Ethanol
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Sterile Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.1% Sodium Azide)
-
Red Blood Cell (RBC) Lysis Buffer
-
Cell strainer (70 µm)
-
Antibodies:
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Anti-mouse CD16/CD32 (Fc block)
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Anti-mouse B220 (clone RA3-6B2)
-
Anti-mouse CD43 (clone S7)
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Anti-mouse IgM (clone II/41)
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Anti-mouse CD19 (clone 1D3)
-
-
Magnetic-activated cell sorting (MACS) columns and magnet (optional, for enrichment)
Procedure:
-
Humanely euthanize the mouse and sterilize the hind legs with 70% ethanol.
-
Dissect the femurs and tibias and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with sterile PBS using a 25-gauge needle and syringe into a petri dish.
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Create a single-cell suspension by gently passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.
-
Quench the lysis reaction by adding an excess of FACS buffer and centrifuge as before.
-
Resuspend the cell pellet in FACS buffer and perform a cell count.
-
Incubate the cells with an Fc block (anti-CD16/CD32) for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Add the cocktail of fluorescently-conjugated antibodies for B220, CD43, IgM, and CD19 at pre-titrated concentrations.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for flow cytometric analysis.
-
(Optional Enrichment): For higher purity, pro-B cells can be enriched using MACS by positive selection for B220+ or CD19+ cells, or by depletion of mature IgM+ cells prior to FACS sorting.
Isolation of Mature B Cells from Mouse Spleen
Objective: To isolate a population of mature B cells (B220hiIgM+IgD+).
Materials:
-
C57BL/6 mouse (6-8 weeks old)
-
70% Ethanol
-
Sterile PBS
-
FACS Buffer
-
RBC Lysis Buffer
-
Cell strainer (70 µm)
-
Antibodies:
-
Anti-mouse CD16/CD32 (Fc block)
-
Anti-mouse B220 (clone RA3-6B2)
-
Anti-mouse IgM (clone II/41)
-
Anti-mouse IgD (clone 11-26c.2a)
-
Anti-mouse CD19 (clone 1D3)
-
Procedure:
-
Humanely euthanize the mouse and aseptically remove the spleen.
-
Mechanically dissociate the spleen in a petri dish with PBS by gently mashing it between the frosted ends of two microscope slides or using a gentleMACS dissociator.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge, perform RBC lysis, and wash the cells as described for bone marrow isolation.
-
Resuspend the splenocytes in FACS buffer and perform a cell count.
-
Perform Fc blocking as described previously.
-
Add the cocktail of fluorescently-conjugated antibodies for B220, IgM, IgD, and CD19.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend in FACS buffer for flow cytometric analysis.
Visualizing B Cell Development and Analysis
To better understand the context of B220 expression, the following diagrams illustrate the key stages of B cell development, a typical experimental workflow for B220 analysis, and the signaling pathways influencing its expression.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. Frontiers | Induced B Cell Development in Adult Mice [frontiersin.org]
- 3. Differential Representation of B Cell Subsets in Mixed Bone Marrow Chimera Mice Due to Expression of Allelic Variants of CD45 (CD45.1/CD45.2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
